molecular formula C7H5F5OS B1597573 4-(Pentafluorosulfanyl)benzaldehyde CAS No. 401892-84-0

4-(Pentafluorosulfanyl)benzaldehyde

Cat. No.: B1597573
CAS No.: 401892-84-0
M. Wt: 232.17 g/mol
InChI Key: OTOYBKNIUCEPMV-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)benzaldehyde is a chemical compound with the molecular formula C7H5F5OS. It is a yellowish liquid with a pungent odor and is commonly used in organic synthesis. This compound is known for its unique properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentafluorosulfanyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluorotoluene with chlorine to produce benzal chloride, which is then further reacted to form this compound . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluorosulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include 4-(Pentafluorothio)benzoic acid (from oxidation), 4-(Pentafluorothio)benzyl alcohol (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

4-(Pentafluorosulfanyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Pentafluorosulfanyl)benzaldehyde include:

  • 4-Fluorobenzaldehyde
  • 4-Trifluoromethylbenzaldehyde
  • 4-Chlorobenzaldehyde

Uniqueness

What sets this compound apart from these similar compounds is the presence of the pentafluorothio group. This group imparts unique chemical and physical properties to the compound, making it more reactive and versatile in various applications .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYBKNIUCEPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381320
Record name 4-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-84-0
Record name (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401892-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pentafluorothio)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-iodophenylsulfur pentafluoride (250 mg, 0.757 mmol) in acetonitrile (10 mL) was added to a 100 mL pressure bottle containing tetrakis(triphenylphosphine)palladium(0) (43.8 mg, 0.038 mmol), hexamethylphosphoramide (1.25 mL, 7.18 mmol), and poly(methylhydrosiloxane) (1.0 mL, 0.76 mmol). The reaction was pressurized with carbon monoxide (50 psi), and stirred for 20 hr at 80° C. The mixture was cooled to ambient temperature, water (100 mL) was added, and the product was extracted with Et2O (2×100 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo to a yellow oil. The crude product was chromatographed on silica gel (Analogix® SF10-8G column, 0%-25% EtOAc/hexanes, 10 mL/min) to give 151 mg (86%) of the title compound as a colorless liquid. 1H NMR (300 MHz, DMSO-d6) δ 10.12 (s, 1H), 8.21-8.08 (m, 4H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
poly(methylhydrosiloxane)
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
43.8 mg
Type
catalyst
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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